molecular formula C13H15N3O2S B5170004 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide

2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide

Cat. No. B5170004
M. Wt: 277.34 g/mol
InChI Key: ROELGVDAONUYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide (TPS) is a sulfonamide derivative that has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and bone resorption. TPS has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the inhibition of CA enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport. The inhibition of CA enzymes by 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, including the inhibition of tumor growth, bone resorption, and cerebral edema. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to be well-tolerated in laboratory experiments, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its potency as a CA inhibitor, its well-established mechanism of action, and its ability to inhibit various CA isoforms. The limitations of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in scientific research. One direction is the development of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide derivatives with improved solubility and selectivity for specific CA isoforms. Another direction is the investigation of the role of CA enzymes in different disease states and the potential use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a therapeutic agent. Finally, the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the reaction of 2,4,6-trimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a white solid, which can be purified by recrystallization.

Scientific Research Applications

2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been used in various scientific research applications, including the study of CA enzymes in cancer, osteoporosis, and neurological disorders. It has been found to inhibit CA enzymes in vitro and in vivo, leading to a decrease in tumor growth, bone resorption, and cerebral edema. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has also been used as a diagnostic tool for measuring CA activity in biological samples.

properties

IUPAC Name

2,4,6-trimethyl-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-7-10(2)12(11(3)8-9)19(17,18)16-13-14-5-4-6-15-13/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROELGVDAONUYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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